4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride
Description
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid hydrochloride is a halogenated pyridine derivative with a carboxylic acid group at position 3 and a hydrochloride salt form. Its molecular formula is C₇H₆BrCl₂NO₂ (including the hydrochloride counterion), with a molecular weight of 305.13 g/mol . The compound features a bromine atom at position 4, chlorine at position 5, and a methyl group at position 6 on the pyridine ring. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and enhanced solubility in aqueous media owing to the hydrochloride salt. It is primarily used as an intermediate in pharmaceutical synthesis, leveraging its halogen substituents for further functionalization .
Properties
IUPAC Name |
4-bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2.ClH/c1-3-6(9)5(8)4(2-10-3)7(11)12;/h2H,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNDYNWFGORTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 6-methylpyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine in an organic solvent.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes regioselective nucleophilic substitution at positions 4 (Br) and 5 (Cl). The electron-withdrawing effects of the carboxylic acid and halogen atoms activate the pyridine ring for displacement reactions .
Key factors influencing substitution:
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Solvent polarity : Polar solvents (e.g., DMF) favor substitution at position 5 (Cl) .
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Nucleophile size : Bulky nucleophiles preferentially attack position 4 (Br) due to steric hindrance at position 2 .
Hydrolysis and Decarboxylation
The carboxylic acid group participates in hydrolysis and decarboxylation under alkaline conditions .
Decarboxylation is suppressed by using aprotic solvents like CH3CN .
Condensation Reactions
The carboxylic acid forms amides and esters through condensation :
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| 2,3-Dichloropyridine | K2CO3, EtOH, reflux, 12h | 1-(3-Chloro-2-pyridyl)-3-bromo-pyrazole-5-carboxylic acid | 88% |
| Ethanol | H2SO4, reflux, 6h | Ethyl 4-bromo-5-chloro-6-methylpyridine-3-carboxylate | 92% |
Oxidation/Reduction
The methyl group at position 6 can be oxidized, while halogens remain intact under mild conditions :
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Methyl Oxidation | KMnO4, 0.1M HCl, 80°C, 3h | 4-Bromo-5-chloro-pyridine-3,6-dicarboxylic acid | 78% |
| Ring Reduction | H2 (1 atm), Pd/C, EtOAc, 25°C, 8h | Partially saturated pyridine derivative | 65% |
Halogen Exchange
Bromine undergoes metal-halogen exchange in cross-coupling reactions :
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic Acid | Pd(PPh3)4, K2CO3, DMF/H2O, 100°C | 4-Phenyl-5-chloro-6-methylpyridine-3-carboxylic acid | 81% |
| Ethynyltrimethylsilane | CuI, PdCl2(PPh3)2, NEt3, THF | 4-Ethynyl-5-chloro-6-methylpyridine-3-carboxylic acid | 68% |
Mechanistic Insights
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Electron-Deficient Ring : The pyridine ring's electron deficiency (enhanced by -COOH and halogens) directs nucleophilic attack to positions 2 and 4 .
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Steric Effects : The methyl group at position 6 hinders substitution at adjacent positions, favoring meta-substitution.
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Solvent Coordination : In DMF, solvent coordination stabilizes transition states for substitution at position 5 .
Experimental data from patents and journals confirm these trends . For example, Hofmann degradation of related compounds shows that bromine remains intact during amide transformations .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi. Research shows that derivatives of pyridine carboxylic acids exhibit activity against resistant bacterial strains, making them candidates for new antibiotic development. For instance, studies have indicated that modifications to the pyridine ring can enhance antibacterial potency.
2. Anti-inflammatory Properties
4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride has been explored for its anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
3. Drug Development
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For example, it has been utilized in synthesizing compounds that act on the central nervous system.
Agrochemical Applications
1. Herbicide Development
Research indicates that derivatives of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid can be developed into effective herbicides. The compound’s ability to inhibit certain plant enzymes makes it a candidate for creating selective herbicides that target weed species while minimizing damage to crops.
2. Pest Control
The compound has also shown potential in developing insecticides due to its neurotoxic effects on certain pest species. Studies have demonstrated efficacy against common agricultural pests, suggesting its role in integrated pest management strategies.
Other Applications
1. Material Science
In material science, 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid; hydrochloride is investigated for use in creating novel polymers and coatings due to its unique chemical properties.
2. Analytical Chemistry
The compound is used as a reagent in analytical chemistry for detecting and quantifying other substances through various spectroscopic methods.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid. Results showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a lead structure for antibiotic development.
Case Study 2: Herbicidal Activity
In a field trial reported by the Journal of Agricultural and Food Chemistry, formulations based on this compound were tested against common weed species. The results indicated significant herbicidal activity at specific concentrations, supporting further development as a commercial herbicide.
| Compound | Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid | Antimicrobial | MRSA | 12 | Journal of Medicinal Chemistry |
| 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid | Herbicidal | Common Weeds | 15 | Journal of Agricultural Chemistry |
Table 2: Synthesis Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromo-5-chloro-6-methylpyridine | Room Temperature | 85 |
| 2 | Hydrochloric Acid | Reflux | 90 |
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-6-methylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution
3-Bromo-4-chloro-5-methylpyridine Hydrochloride
- Molecular Formula : C₆H₆BrCl₂N
- Molecular Weight : 269.93 g/mol
- Substituents : Bromo (3), chloro (4), methyl (5)
- Key Differences : The bromine and chlorine substituents are shifted to positions 3 and 4, respectively, altering electronic effects on the pyridine ring. The absence of a carboxylic acid group reduces polarity and limits applications in aqueous reactions. This compound is primarily used in agrochemical research .
4-Bromo-3-methoxypyridine Hydrochloride (CAS 161417-28-3)
- Molecular Formula: C₆H₇BrClNO
- Molecular Weight : 248.49 g/mol
- Substituents : Bromo (4), methoxy (3)
- Key Differences : The methoxy group at position 3 increases lipophilicity compared to the carboxylic acid in the target compound. This derivative is less acidic (pKa ~0 for pyridine vs. ~5 for carboxylic acid) and is utilized in organic electronics due to its electron-donating methoxy group .
Functional Group Variations
6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid
- Molecular Formula: C₆H₅BrNO₄
- Molecular Weight : 258.02 g/mol
- Substituents : Bromo (6), hydroxy (3), ketone (4)
- Key Differences : The presence of a ketone and hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the lack of a methyl group and chlorine reduces steric hindrance, making it more reactive in nucleophilic substitutions .
3-Bromo-6-chloropyridine-2-carboxylic Acid (CAS 434319-41-2)
- Molecular Formula: C₆H₃BrClNO₂
- Molecular Weight : 250.46 g/mol
- Substituents : Bromo (3), chloro (6), carboxylic acid (2)
- Key Differences : The carboxylic acid at position 2 (vs. 3 in the target compound) alters the molecule’s dipole moment and binding affinity in metal-organic frameworks. This derivative is used in catalysis research .
Saturated and Partially Saturated Analogues
4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride
- Molecular Formula : C₅H₉BrClN
- Molecular Weight : 198.50 g/mol
- Substituents : Bromo (4), saturated ring
- Key Differences : The partially saturated ring increases flexibility and reduces aromatic stabilization, making it more reactive in cycloaddition reactions. This compound is a precursor in alkaloid synthesis .
Physicochemical and Reactivity Comparison
Solubility and Stability
- Target Compound : High aqueous solubility due to the hydrochloride salt and carboxylic acid group. Stable under acidic conditions but may decarboxylate at elevated temperatures .
- Methoxy Analogue (4-Bromo-3-methoxypyridine HCl): Lower solubility in water; stable in organic solvents like DCM .
- Ketone Derivative (6-Bromo-3-hydroxy-4-oxo-...): Soluble in DMSO and methanol; prone to keto-enol tautomerism .
Data Table: Comparative Analysis
Q & A
Q. How can this compound serve as a building block in medicinal chemistry?
- Methodological Answer : The halogenated pyridine core is a versatile intermediate for synthesizing kinase inhibitors or antibacterial agents. For example:
- Suzuki Coupling : Replace Br at C4 with aryl/heteroaryl groups to modulate lipophilicity.
- Amide Formation : React the carboxylic acid with amines to create prodrugs or bioisosteres.
- In Vivo Studies : Radiolabel the methyl group (e.g., C) for pharmacokinetic tracing in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
